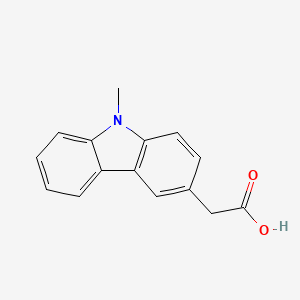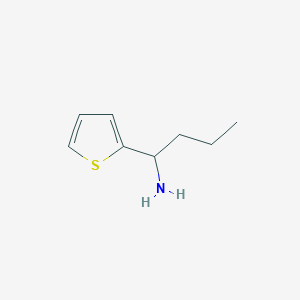![molecular formula C20H19N5O4S B3011516 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899751-03-2](/img/structure/B3011516.png)
N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazole ring fused with a thieno ring. The pyrazole ring is a five-membered ring with two nitrogen atoms while the thieno ring is a five-membered ring with a sulfur atom .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including annulation reactions to form fused ring systems .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , have been recognized for their potent antileishmanial and antimalarial activities . These compounds have been synthesized and evaluated against clinical isolates of Leishmania and Plasmodium berghei infected mice. The results have shown significant promise, with some derivatives displaying superior activity compared to standard drugs . This suggests that the compound could be a potential candidate for developing new treatments for these diseases.
Anticancer Potential
The structural features of pyrazole derivatives, including the presence of thieno[3,4-c]pyrazol moiety, have been associated with anticancer properties . These compounds have been studied for their ability to inhibit topoisomerase II alpha and disrupt the Hh signaling cascade, which are both relevant targets in cancer therapy . The compound’s potential as an anticancer agent could be explored further in preclinical studies.
Neuroprotective Effects
Studies have indicated that pyrazoline derivatives can have significant neuroprotective effects . They have been evaluated for their ability to modulate acetylcholinesterase activity and reduce oxidative stress markers like malondialdehyde in brain tissues . This suggests that the compound could be researched for its potential to protect against neurodegenerative diseases or acute neural injuries.
Antioxidant Properties
The compound’s structure suggests it may possess antioxidant properties, which could be beneficial in reducing oxidative stress-related cellular damage . This application could be particularly relevant in the context of chronic diseases where oxidative stress plays a key role.
Antibacterial and Antifungal Activities
Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities . This compound could be investigated for its efficacy against various bacterial and fungal strains, potentially leading to new treatments for infections.
Pharmacophore Development
Given the diverse pharmacological effects of pyrazole derivatives, the compound could serve as a pharmacophore for the development of new drugs . Its structure could be used as a scaffold for creating derivatives with enhanced efficacy and specificity for various biological targets.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-13-2-4-15(5-3-13)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-14-6-8-21-9-7-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLFPWLFBAEWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)
![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)
![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)
![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)
![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)
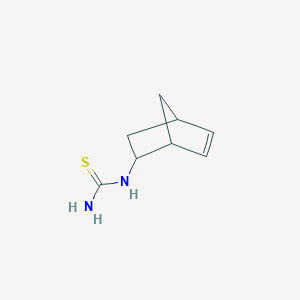
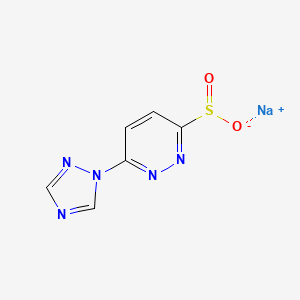

![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)
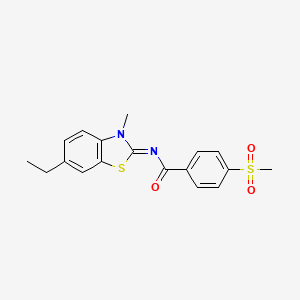
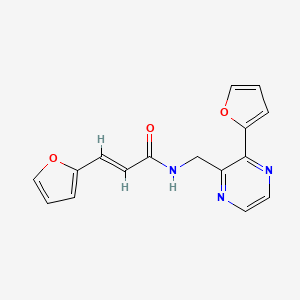
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B3011453.png)
